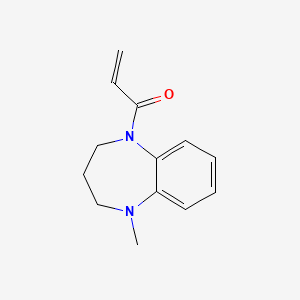
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely studied for its potential applications in scientific research. It was first synthesized in 1983 by the pharmaceutical company Hoffmann-La Roche, and since then, it has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the benzodiazepine site, 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 enhances the effects of GABA on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 has been shown to have a variety of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor, which allows for targeted investigation of this receptor system. However, one limitation of using 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 is its partial agonist activity, which can complicate interpretation of results and make it difficult to compare its effects to those of full agonists or antagonists.
Direcciones Futuras
There are several potential future directions for research on 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513, including investigations of its effects on different subtypes of the GABA-A receptor and its potential therapeutic applications in the treatment of anxiety, insomnia, and other disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one. This intermediate is then reacted with methyl iodide to form 1-(2-chlorophenyl)-3-methoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one, which is subsequently reacted with propargyl bromide to form 1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor system, which is the primary target of benzodiazepines. It has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor, and its effects on receptor function have been studied extensively.
Propiedades
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)15-10-6-9-14(2)11-7-4-5-8-12(11)15/h3-5,7-8H,1,6,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTNDPZTBJEPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)

![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)





![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)
![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)

![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)